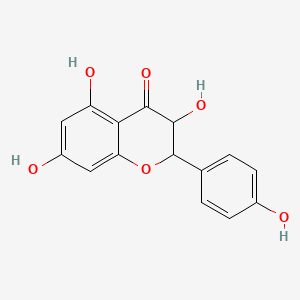

Dihydrokaempferol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADQINQHPQKXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274279 | |

| Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724434-08-6 | |

| Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydrokaempferol: A Technical Guide to its Natural Sources, Biosynthesis, and Therapeutic Potential

This guide provides an in-depth exploration of dihydrokaempferol (DHK), a flavonoid with significant pharmacological interest. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural origins of DHK, particularly within Larix species and other medicinal plants. It further outlines the biosynthetic pathways, provides detailed protocols for extraction and quantification, and discusses its multifaceted therapeutic potential, grounded in current scientific understanding.

Introduction to Dihydrokaempferol (Aromadendrin)

Dihydrokaempferol, also known as aromadendrin, is a flavanonol, a class of flavonoids characterized by a saturated C2-C3 bond in the C ring of their flavan nucleus.[1] This structural feature distinguishes it from the flavonol kaempferol. As secondary metabolites, flavonoids like dihydrokaempferol are integral to plant defense mechanisms and contribute to their pigmentation.[1] In recent years, dihydrokaempferol has garnered substantial attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2] Its potential as a lead compound in drug discovery underscores the importance of understanding its natural sources and mechanisms of action.

Natural Occurrence of Dihydrokaempferol

Dihydrokaempferol is distributed across a range of plant species, with notable concentrations found in the wood and bark of conifers, as well as in various medicinal plants.

Larix Species: A Prominent Source

The genus Larix (larch) is a significant natural reservoir of dihydrokaempferol. The heartwood of several larch species is particularly rich in this compound.

-

Larix decidua (European Larch): The bark and sawdust of European larch are known to contain dihydrokaempferol.[3][4] Studies have shown that while the raw bark has a lower flavonoid content, extraction procedures can significantly increase the concentration of these phytochemicals.[3] Milled sawdust from Larix decidua has been standardized to contain approximately 0.7% dihydrokaempferol for use in animal feed studies.[5] The heartwood of European larch also contains dihydrokaempferol as one of its most abundant flavonoids.[6]

-

Larix kaempferi (Japanese Larch): The heartwood of Japanese larch is another rich source of dihydrokaempferol.[7] Research has identified dihydrokaempferol as a major phenolic compound in this species, contributing to its decay resistance.[8]

-

Other Larix Species and Hybrids: Dihydrokaempferol has also been reported in Siberian larch (Larix sibirica) and in hybrid species like Larix x eurolepis.[8] The concentration of phenolic compounds, including dihydrokaempferol, can vary between different larch species.[8][9]

Medicinal Plants Containing Dihydrokaempferol

Beyond the Larix genus, dihydrokaempferol is present in a variety of medicinal plants, where it contributes to their therapeutic properties.

-

Manilkara zapota (Sapodilla): Various parts of the sapodilla tree, including the bark, flowers, leaves, roots, and wood, contain (+)-dihydrokaempferol.[10] The methanolic extract of the bark has been found to have the highest concentration.[10]

-

Other Notable Plant Sources: Dihydrokaempferol has also been identified in Pinus sibirica (Siberian pine), and its presence is noted in various other plants, contributing to their pharmacological profiles.

Comparative Content of Dihydrokaempferol in Various Plant Sources

The concentration of dihydrokaempferol can vary significantly depending on the plant species, the part of the plant, and the extraction solvent used. The following table summarizes the reported content of dihydrokaempferol in different plant materials.

| Plant Species | Plant Part | Extraction Solvent | Dihydrokaempferol Content | Reference |

| Larix decidua | Sawdust | Not specified | 0.7% | [5] |

| Larix decidua | Heartwood | Ethanol | 10.6 - 15.7 mg/g (total flavonoids and lignans) | [6] |

| Manilkara zapota | Bark | Methanol | 33.62 ± 0.01 mg/g of crude extract | [1] |

| Manilkara zapota | Flowers | Methanol | 11.30 ± 0.01 mg/g of crude extract | [1] |

| Manilkara zapota | Leaves | Methanol | 8.46 ± 0.01 mg/g of crude extract | [1] |

| Manilkara zapota | Roots | Methanol | 23.20 ± 0.01 mg/g of crude extract | [1] |

| Manilkara zapota | Wood | Methanol | 22.96 ± 0.01 mg/g of crude extract | [1] |

Biosynthesis of Dihydrokaempferol in Plants

Dihydrokaempferol is synthesized via the flavonoid biosynthesis pathway, a well-characterized route for the production of a wide array of plant secondary metabolites. The pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are the precursors to all flavonoids.

The key step in the formation of dihydrokaempferol is the 3-hydroxylation of the flavanone naringenin. This reaction is catalyzed by the enzyme flavanone 3-hydroxylase (F3H) .[11] Dihydrokaempferol then serves as a crucial intermediate for the synthesis of other important flavonoids, such as the flavonol kaempferol and anthocyanins.[11]

Caption: Biosynthesis of dihydrokaempferol from p-Coumaroyl-CoA.

Extraction, Isolation, and Quantification of Dihydrokaempferol

The accurate analysis of dihydrokaempferol from plant matrices requires robust and validated methodologies for its extraction, isolation, and quantification.

Extraction of Dihydrokaempferol

The choice of solvent and extraction technique is critical for the efficient recovery of dihydrokaempferol from plant materials.

Protocol: Maceration Extraction of Dihydrokaempferol from Manilkara zapota Bark [12]

-

Sample Preparation: Collect fresh plant material (e.g., bark) and dry it in a hot air oven at 60°C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction:

-

Weigh 500 g of the dried plant powder.

-

Add 2 x 0.5 L of methanol to the powder in a suitable container.

-

Allow the mixture to macerate for 24 hours at room temperature with occasional shaking.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Storage: Store the dried crude extract in a desiccator until further use.

Isolation of Dihydrokaempferol

Column chromatography is a widely used technique for the isolation and purification of dihydrokaempferol from crude plant extracts.

Protocol: Column Chromatography for Dihydrokaempferol Isolation [13]

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh size) in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, forming a packed bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., hexane:ethyl acetate 9:1, 8:2, etc.).

-

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing dihydrokaempferol.

-

Pooling and Concentration: Combine the fractions containing pure dihydrokaempferol and evaporate the solvent to obtain the isolated compound.

Quantification of Dihydrokaempferol by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of dihydrokaempferol in plant extracts.

Protocol: HPLC Quantification of (+)-Dihydrokaempferol [12]

-

Instrumentation: An HPLC system equipped with a quaternary pump, a diode array detector (DAD), and an autosampler.

-

Column: Octadecylsilyl (ODS) column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% v/v formic acid in water.

-

Solvent B: Acetonitrile:methanol (1:4 v/v).

-

-

Gradient Elution:

-

0-10 min: 100% A

-

11-30 min: 80% A

-

31-60 min: 60% A

-

61-100 min: 40% A

-

101-120 min: 20% A

-

121-160 min: 100% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Standard Preparation: Prepare a series of standard solutions of dihydrokaempferol in methanol at known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve the crude extract in methanol, filter through a 0.45 µm membrane filter, and inject into the HPLC system.

-

Quantification: Determine the concentration of dihydrokaempferol in the sample by comparing its peak area to the calibration curve.

Caption: Workflow for dihydrokaempferol analysis from plant sources.

Pharmacological Activities and Therapeutic Potential

Dihydrokaempferol exhibits a wide range of pharmacological activities that make it a promising candidate for the development of new therapeutic agents.

Anti-inflammatory Activity

Dihydrokaempferol and its glycosides have demonstrated significant anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways. For instance, kaempferol-3-O-β-d-glucuronate, a derivative of dihydrokaempferol, has been shown to exert anti-neuroinflammatory effects by inactivating the phosphorylation of mitogen-activated protein kinases (MAPKs) and downregulating the nuclear factor-kappa B (NF-κB) pathway in lipopolysaccharide-stimulated microglial cells.[14] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[14]

Antioxidant Activity

The antioxidant activity of dihydrokaempferol is attributed to its ability to scavenge free radicals and chelate metal ions.[10] The number and arrangement of hydroxyl groups in its structure are crucial for this activity.[10] Dihydrokaempferol and its derivatives can upregulate the Nrf2/HO-1 signaling cascade, a key pathway in the cellular antioxidant defense system.[14] This leads to the expression of antioxidant enzymes that protect cells from oxidative damage.

Anticancer Activity

Emerging evidence suggests that dihydrokaempferol possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.[12] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[2][15] Some studies suggest that its anticancer effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK.[15]

Caption: Dihydrokaempferol's anti-inflammatory mechanism.

Conclusion

Dihydrokaempferol is a promising natural compound with a well-documented presence in Larix species and various medicinal plants. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, make it a compelling subject for further research and development in the pharmaceutical and nutraceutical industries. The methodologies for its extraction, isolation, and quantification are well-established, providing a solid foundation for its exploration as a therapeutic agent. Future studies should focus on clinical trials to validate its efficacy and safety in humans, paving the way for its potential application in the prevention and treatment of a range of diseases.

References

-

Chunhakant, S., & Chaicharoenpong, C. (2021). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. Indian Journal of Pharmaceutical Sciences, 83(6), 1144-1153. [Link]

-

Ieri, F., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Molecules, 22(11), 2039. [Link]

-

Bovio, E., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. Molecules, 26(16), 4949. [Link]

-

Gierlinger, N., et al. (2004). Heartwood extractives and lignin content of different larch species (Larix sp.) and relationships to brown-rot decay-resistance. Holzforschung, 58(5), 465-474. [Link]

-

Gierlinger, N., Jacques, D., Schwanninger, M., & Pâques, L. (2004). Heartwood extractives and lignin content of different larch species (Larix sp.) and relationships to brown-rot decay-resistance. ResearchGate. [Link]

-

Chunhakant, S., & Chaicharoenpong, C. (2021). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. ResearchGate. [Link]

-

Humar, M., Thaler, N., & Čufar, K. (2017). Hydrophilic Extractives in Heartwood of European Larch (Larix decidua Mill.). ResearchGate. [Link]

-

Wagner, S., et al. (2021). A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds. Frontiers in Pharmacology, 12, 661579. [Link]

-

Li, Y., et al. (2024). Dihydrokaempferol (DHK) biosynthesis pathway and the expression of related genes. ResearchGate. [Link]

-

Arland, S. E., & Kumar, J. (2023). Extraction, Isolation and Purification of Kaempferol from Cassia fistula L. Flowers. Informatics Journals. [Link]

-

Tedesco, D., et al. (2021). Larch (Larix decidua L.) fibre waste: characterization of a functional feed ingredient. Agritech Center. [Link]

-

Khan, I., et al. (2021). Discovery and Validation of a Novel Step Catalyzed by OsF3H in the Flavonoid Biosynthesis Pathway. International Journal of Molecular Sciences, 22(2), 543. [Link]

-

Imran, M., et al. (2021). Dihydrokaempferol: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. ResearchGate. [Link]

-

Li, Y., et al. (2024). Functional Characterization of F3H Gene and Optimization of Dihydrokaempferol Biosynthesis in Saccharomyces cerevisiae. International Journal of Molecular Sciences, 25(9), 5003. [Link]

-

Ohira, T., et al. (2021). Visualization of the Distribution of Flavonoids in Larix kaempferi Wood by Fluorescence Microscopy. ResearchGate. [Link]

-

Knowde. (n.d.). Dihydrokaempferol In Food & Nutrition - Flavanonol. [Link]

-

Lee, S., et al. (2022). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega, 7(4), 3505-3515. [Link]

-

Rather, R. A., & Bhagat, M. (2018). Anti-cancer effect of dihydrokaempferol in human malignant melanoma cell is mediated via inhibition of cell migration and invasion and up-regulation of NF-kB/MAPK signalling pathways. ResearchGate. [https://www.researchgate.net/publication/322276532_Anti-cancer_effect_of_dihydrokaempferol_in_human_malignant_melanoma_cell_is_mediated_via_inhibition_of_cell_migration_and_invasion_and_up-regulation_of_NF-kB MAPK_signalling_pathways]([Link] MAPK_signalling_pathways)

Sources

- 1. Dihydrokaempferol In Food & Nutrition - Flavanonol [periodical.knowde.com]

- 2. researchgate.net [researchgate.net]

- 3. Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agritechcenter.it [agritechcenter.it]

- 5. Frontiers | A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. larchresearch.com [larchresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Functional Characterization of F3H Gene and Optimization of Dihydrokaempferol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. informaticsjournals.co.in [informaticsjournals.co.in]

- 14. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Role of Flavanone 3-Hydroxylase in Dihydrokaempferol Synthesis

[1][2]

Executive Summary

Flavanone 3-hydroxylase (F3H; EC 1.14.11.[1][2][3][4]9) acts as the "gatekeeper" enzyme in the flavonoid biosynthetic pathway, diverting flux from flavanones (naringenin) toward the production of dihydroflavonols (dihydrokaempferol), which are obligate precursors for flavonols and anthocyanins.[5] As a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily, F3H requires precise cofactor coordination—specifically ferrous iron (

This guide details the mechanistic underpinnings, kinetic properties, and validated experimental protocols for characterizing and engineering F3H. It is designed for researchers aiming to optimize metabolic flux in heterologous hosts or characterize novel F3H variants for drug development.

Mechanistic Deep Dive: The 2-ODD Catalytic Cycle

F3H does not operate via a simple redox shuttle. It utilizes a non-heme iron center to activate molecular oxygen, coupling the oxidative decarboxylation of 2-oxoglutarate to the hydroxylation of the substrate.

The Catalytic Cycle

The reaction proceeds through an ordered mechanism:

-

Cofactor Binding: The apo-enzyme coordinates

using a conserved 2-His-1-Carboxylate facial triad. 2-oxoglutarate binds bidentately to the iron. -

Substrate Gating: Binding of (2S)-naringenin displaces a water molecule, opening a coordination site for oxygen. This "substrate gating" prevents uncoupled turnover (wasteful consumption of 2-OG without substrate hydroxylation).

-

Oxygen Activation:

binds to the iron, forming a ferric-superoxo species. -

Decarboxylation: Nucleophilic attack on 2-OG leads to decarboxylation, releasing

and generating a high-valent ferryl-oxo species ( -

Hydrogen Abstraction: The ferryl species abstracts a hydrogen atom from the C3 position of naringenin.

-

Hydroxylation: The resulting radical rapidly recombines with the hydroxyl radical, forming (2R,3R)-dihydrokaempferol (DHK) and regenerating the

center.

Visualization of the Catalytic Mechanism

Figure 1: The catalytic cycle of F3H illustrating the ordered binding of cofactors and the formation of the reactive ferryl-oxo intermediate.[6]

Kinetic Profiling and Substrate Specificity

Understanding the kinetic parameters is crucial for metabolic engineering, as F3H often competes with other enzymes (like FNS or CHI) for substrates.

Substrate Specificity

F3H exhibits strict stereospecificity for (2S)-flavanones . The (2R)-enantiomers act as competitive inhibitors rather than substrates.

| Substrate | Product | Kinetic Efficiency ( | Notes |

| (2S)-Naringenin | Dihydrokaempferol (DHK) | High (~ | Primary natural substrate. |

| (2S)-Eriodictyol | Dihydroquercetin (DHQ) | Moderate | Hydroxylated at B-ring (3',4'-OH). |

| (2S)-Liquiritigenin | Dihydrodaidzein | Low | Lacks 5-OH group; slower turnover. |

| (2R)-Naringenin | None | N/A | Inhibits reaction; does not fit active site geometry. |

Kinetic Parameters (Reference: Petunia hybrida & Oryza sativa)

-

(Naringenin):

-

(2-Oxoglutarate):

-

Optimal pH: 7.5 - 8.5 (Tris-HCl or Phosphate buffer)

-

Temperature: 30°C (Unstable >35°C without substrate)

Experimental Protocols

This section outlines a self-validating workflow for purifying and assaying F3H.

Recombinant Expression & Purification

Critical Causality: F3H is prone to iron oxidation and aggregation. The protocol uses ascorbate and low temperature to maintain the active

Step-by-Step Methodology:

-

Vector Construction: Clone F3H cDNA (e.g., from Arabidopsis or Petunia) into pET28a (+His-tag).

-

Expression: Transform E. coli BL21(DE3). Grow in LB at 37°C until

. -

Induction: Cool to 16°C. Induce with 0.1 mM IPTG. Incubate for 16–20 hours. Reasoning: Low temperature prevents inclusion body formation.

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% Glycerol, 5 mM Imidazole, 5 mM Ascorbate . Reasoning: Ascorbate is critical to prevent Fe oxidation during lysis.

-

Purification: Use Ni-NTA affinity chromatography. Wash with buffer containing 20 mM imidazole. Elute with 250 mM imidazole.

-

Storage: Desalt into storage buffer (50 mM Tris-HCl pH 7.5, 10% Glycerol, 1 mM DTT). Flash freeze.

In Vitro Enzyme Activity Assay

Validation System: The assay must include a "minus-enzyme" and "minus-cofactor" control to rule out spontaneous oxidation.

Reaction Mixture (100

-

Buffer: 100 mM Tris-HCl (pH 7.5)

-

Substrate: 100

(2S)-Naringenin (dissolved in MeOH, final MeOH < 1%) -

Co-substrate: 1 mM 2-Oxoglutarate

-

Cofactors: 0.1 mM

, 5 mM Sodium Ascorbate -

Enzyme: 5–10

purified F3H -

Additive: 0.1 mg/mL Catalase (Reasoning: Removes

generated by uncoupled turnover, protecting the enzyme.)

Procedure:

-

Pre-incubate buffer, Fe, and Ascorbate for 5 min at 30°C to ensure Fe reduction.

-

Add Enzyme and 2-OG.

-

Initiate reaction by adding Naringenin.

-

Incubate at 30°C for 10–30 minutes.

-

Stop Reaction: Add 100

ice-cold Methanol containing 1% HCl. (Acid stabilizes the product). -

Analysis: Centrifuge (12,000 x g, 10 min). Analyze supernatant via HPLC (C18 column, MeOH/Water gradient). Monitor absorbance at 290 nm.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the production and validation of F3H activity, including critical control points.

Metabolic Engineering Applications

In metabolic engineering (e.g., S. cerevisiae or Yarrowia lipolytica), F3H is often the rate-limiting step for DHK production due to low solubility of naringenin and competition with FLS.

Flux Optimization Strategies

-

Fusion Proteins: Fusing F3H with Flavonol Synthase (FLS) using a linker (e.g., GGGGS) can channel the unstable DHK intermediate directly to Kaempferol, preventing degradation.

-

Promoter Tuning: Overexpression of F3H must be balanced. Excessive F3H can deplete the cellular pool of 2-oxoglutarate, impacting the TCA cycle and cell growth.

-

Cofactor Supply: Co-expression of iron transporters or supplementation with ascorbate in the fermentation medium enhances F3H turnover in vivo.

Pathway Engineering Diagram

Figure 3: Metabolic pathway showing F3H as the branch point between flavonol (FLS) and anthocyanin (DFR) synthesis.[4][7]

References

-

MazsF3H Characterization in Mulberry : Functional Characterization of Flavanone 3-Hydroxylase (F3H) and Its Role in Anthocyanin and Flavonoid Biosynthesis in Mulberry. MDPI. Link

-

F3H Catalytic Mechanism : Flavanone 3-dioxygenase - Enzyme Entry. Wikipedia / EC Database. Link

-

F3H in Rice (OsF3H) : Discovery and Validation of a Novel Step Catalyzed by OsF3H in the Flavonoid Biosynthesis Pathway.[6] MDPI. Link

-

Yeast Metabolic Engineering : Functional Characterization of F3H Gene and Optimization of Dihydrokaempferol Biosynthesis in Saccharomyces cerevisiae. NCBI PMC.[3] Link

-

Stereoselectivity Studies : Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius L. ACS Publications. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Functional Characterisation of Banana (Musa spp.) 2-Oxoglutarate-Dependent Dioxygenases Involved in Flavonoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterization of F3H Gene and Optimization of Dihydrokaempferol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Bioavailability and Pharmacokinetics of Dietary Dihydrokaempferol (Aromadendrin)

Executive Summary

Dihydrokaempferol (DHK), also known as Aromadendrin , is a flavanonol subclass flavonoid found in Pinus sibirica, Eucalyptus, and various dietary fruits. While it serves as a critical biosynthetic intermediate between naringenin and kaempferol, its pharmacological potential—ranging from Nrf2-mediated antioxidant activity to NF-κB suppression—is frequently bottlenecked by its pharmacokinetic (PK) profile.[]

Current research indicates that DHK shares the "flavonoid paradox": high in vitro potency but low in vivo bioavailability (<5%). This guide dissects the ADME (Absorption, Distribution, Metabolism, Excretion) mechanisms governing DHK, identifying the metabolic checkpoints (Phase II conjugation and microbiota degradation) that limit systemic exposure. It further provides validated protocols for PK assessment and strategies for formulation enhancement.

Physicochemical Profile & Pre-Clinical Baseline

Before analyzing in vivo behavior, the physicochemical limitations of DHK must be established. Unlike its downstream product kaempferol, DHK lacks the C2-C3 double bond, altering its planarity and solubility profile.

Table 1: Physicochemical Properties of Dihydrokaempferol

| Parameter | Value / Description | Implication for Bioavailability |

| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | Chiral centers at C2 and C3 affect enzymatic binding.[] |

| Molecular Weight | 288.25 g/mol | Small enough for passive diffusion.[] |

| LogP (Predicted) | ~2.86 | Moderate lipophilicity; suitable for membrane permeability but poor aqueous solubility.[] |

| Aqueous Solubility | Low (<0.5 mg/mL est.) | Rate-limiting step for absorption (Class II/IV BCS).[] |

| pKa | ~7.42 | Ionized at physiological pH (intestine), limiting passive transport.[] |

| Stability | Sensitive to oxidation | Rapid degradation to kaempferol or ring fission under alkaline conditions.[] |

ADME Profiling: The Pharmacokinetic Core

Absorption: The Permeability Barrier

DHK is absorbed primarily in the small intestine via passive diffusion . However, its absorption is incomplete due to two factors:

-

Solubility-Limited Dissolution: In the acidic gastric environment, DHK remains un-ionized but poorly soluble.[] In the alkaline intestine, ionization increases solubility but decreases membrane permeability.

-

Efflux Transporters: Like other flavonoids, DHK is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump the compound back into the intestinal lumen, reducing net absorption.[]

Metabolism: The "First-Pass" Checkpoint

Metabolism is the primary driver of DHK's low bioavailability. It occurs in two distinct phases and locations.[][2][3]

-

Enteric Metabolism (Small Intestine): Upon entering enterocytes, DHK undergoes immediate Phase II conjugation by UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).[]

-

Hepatic Metabolism (Liver): The remaining aglycone reaching the liver via the portal vein is further metabolized.

-

Key Insight: DHK can be enzymatically dehydrogenated to Kaempferol in vivo, meaning plasma analysis often detects a mixture of DHK-glucuronides and Kaempferol-glucuronides.[]

-

The Microbiota "Black Box" (Colonic Degradation)

Unabsorbed DHK reaches the colon, where gut microbiota (e.g., Eubacterium ramulus, Clostridium sp.) express enzymes like Chalcone Isomerase (CHI) and reductases.

-

Pathway: DHK

Ring Fission -

Significance: These smaller phenolic metabolites are re-absorbed and may be responsible for the sustained anti-inflammatory effects often attributed to the parent compound.

Visualization: Dihydrokaempferol Metabolic Fate

The following diagram maps the biotransformation of DHK from ingestion to excretion.

Figure 1: Metabolic trajectory of Dihydrokaempferol, highlighting the extensive first-pass metabolism and colonic biotransformation.[]

Pharmacokinetic Parameters

In rodent models (Wistar rats), oral administration of flavanonols like DHK typically yields the following PK profile. Note: Values are representative of the flavanonol class (e.g., Taxifolin/Aromadendrin) due to limited specific clinical data.

-

Tmax (Time to Peak): 0.5 – 2.0 hours. (Rapid absorption of the aglycone fraction).

-

Cmax (Peak Concentration): Low (ng/mL range) for the aglycone; significantly higher for conjugated metabolites.

-

t1/2 (Half-life): Short (~2–4 hours) for the parent compound, necessitating frequent dosing or controlled-release formulations.[]

-

AUC (Exposure): Non-linear dose proportionality often observed due to saturation of efflux transporters or conjugation enzymes.[]

Experimental Protocol: Validated LC-MS/MS Workflow

To accurately assess DHK pharmacokinetics, researchers must distinguish between the aglycone (free) and conjugated forms.[]

Workflow Overview

-

Dosing: Oral gavage (10–50 mg/kg) in vehicle (e.g., 0.5% CMC-Na or PEG400).[]

-

Sampling: Serial blood draws (0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h).

-

Processing:

-

Free DHK: Protein precipitation with Acetonitrile.[]

-

Total DHK: Incubation with

-glucuronidase/sulfatase (37°C, 2h) prior to extraction.[]

-

Visualization: PK Study Design

Figure 2: Step-by-step workflow for differential quantification of free vs. conjugated Dihydrokaempferol.

Bioavailability Enhancement Strategies

Given the poor solubility and rapid metabolism, standard oral delivery is inefficient. The following strategies are validated for flavanonols:

-

Amorphous Solid Dispersions (ASD):

-

Nano-emulsification (SNEDDS):

-

Glycosylation:

References

-

Singla, R. K., et al. (2023).[] Dihydrokaempferol: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. Handbook of Dietary Flavonoids. Springer.[] Link[]

-

Zhang, X., et al. (2018).[][8] Unveiling the therapeutic potential of aromadendrin (AMD). ResearchGate/NIH.[] Link

-

BOC Sciences. (2023).[] Aromadendrin (Dihydrokaempferol) Chemical Properties and Bioactivity.

-

Chen, T., et al. (2019).[] Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Frontiers in Pharmacology. Link

-

Gradolatto, A., et al. (2005).[][2] Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration. Drug Metabolism and Disposition.[][9][10][11] Link

Sources

- 2. Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Dietary compounds in modulation of gut microbiota-derived metabolites [frontiersin.org]

- 7. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]

- 8. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanochemical preparation of kaempferol intermolecular complexes for enhancing the solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Technical Guide: Dihydrokaempferol (Aromadendrin) Interaction with Protein Kinases

Executive Summary

Dihydrokaempferol (DHK), also known as Aromadendrin, is a flavanonol distinct from its flavonol counterpart, Kaempferol, by the saturation of the C2-C3 double bond. This structural nuance confers unique conformational flexibility, influencing its interaction with the ATP-binding pockets of protein kinases.

Current research identifies DHK as a pleiotropic kinase modulator with significant potential in oncology and metabolic regulation. Its primary mechanism of action involves the dual targeting of the PI3K/Akt/mTOR signaling axis and Hexokinase 2 (HK2) , effectively decoupling tumor cell survival signaling from glycolytic metabolic reprogramming. This guide provides a comprehensive technical analysis of these interactions, supported by structural modeling data, signaling pathway mapping, and validated experimental protocols for researchers.

Molecular Mechanism of Action

Structural Basis of Kinase Inhibition

DHK functions primarily as an ATP-competitive inhibitor . Unlike type II inhibitors that bind to the inactive conformation (DFG-out), DHK and related flavonoids typically bind to the active (DFG-in) conformation of the kinase domain.

-

Scaffold Interaction: The chromone ring of DHK mimics the adenine ring of ATP, allowing it to slot into the hinge region of the kinase.

-

Key Residue Interactions (Predicted via Homology): Based on high-resolution docking studies of the structural analog Kaempferol (PDB: 4GV1, PI3K

complex), DHK is predicted to engage the following residues within the ATP-binding pocket:-

Hinge Region: Hydrogen bonding with Val-882 (backbone).[1]

-

Catalytic Lysine: Interaction with Lys-833 (anchors the

- and -

DFG Motif: Hydrophobic contacts with Asp-964 and Phe-961 .[1]

-

Gatekeeper Residue: The C2-C3 saturation allows DHK to adopt a non-planar configuration, potentially avoiding steric clashes with bulkier gatekeeper residues (e.g., Ile-879 in PI3K

) that often limit the efficacy of planar flavonoids.

-

Thermodynamic Binding Profile

While specific

Target Specificity & Signaling Topography[2]

DHK does not act in isolation; it disrupts a critical feedback loop between cell survival and metabolism.

Primary Target: PI3K/Akt/mTOR Axis

DHK inhibits the phosphorylation of Akt (Protein Kinase B) at residues Thr308 and Ser473 . This inhibition prevents the activation of mTORC1, thereby suppressing downstream effectors like p70S6K (ribosome biogenesis) and 4E-BP1 (translation initiation).

-

Therapeutic Outcome: Induction of autophagy and sensitization to apoptotic stimuli (e.g., radiation, chemotherapy).

Secondary Target: Hexokinase 2 (HK2)

HK2 is the rate-limiting enzyme of glycolysis and is often tethered to the mitochondrial outer membrane via VDAC, preventing apoptosis.

-

Mechanism: DHK treatment has been observed to dissociate HK2 from the mitochondria. This is likely downstream of Akt inhibition (since Akt phosphorylates HK2 to promote mitochondrial binding) or via direct allosteric interference.

-

Therapeutic Outcome: Reversal of the Warburg effect and release of Cytochrome c.

Pathway Visualization

The following diagram illustrates the dual-node inhibition by DHK.

Figure 1: Dual-targeting mechanism of Dihydrokaempferol. Red lines indicate inhibitory action.

Experimental Validation Framework

To validate DHK activity in your specific model system, follow this tiered experimental approach.

In Silico Validation: Molecular Docking Protocol

Before wet-lab work, confirm binding potential using this standardized workflow.

Software: AutoDock Vina or Schrödinger Glide.

PDB Target: 4GV1 (PI3K

-

Ligand Preparation:

-

Obtain DHK structure (PubChem CID: 122850).

-

Energy minimize using MMFF94 force field.

-

Set rotatable bonds (crucial for the C2-C3 flexible region).

-

-

Receptor Preparation:

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

Define Grid Box: Center on the ATP-binding pocket (approx. coordinates

for 4GV1).

-

-

Scoring:

-

Run docking simulation.

-

Success Metric: Binding affinity

kcal/mol. -

Visual Check: Confirm H-bond with Hinge Region (Val/Glu) and Lysine anchor.

-

In Vitro Validation: Kinase Inhibition Assay (ADP-Glo™)

This assay measures the ADP generated from the kinase reaction, providing a direct readout of enzyme activity.

Reagents:

-

Purified Recombinant Kinase (e.g., PI3K

, Akt1). -

Substrate (PIP2:PS lipid vesicles for PI3K; Crosstide for Akt).

-

Ultrapure ATP (

). -

DHK (dissolved in DMSO, serial dilutions).

Protocol:

-

Reaction Assembly: In a 384-well white plate, mix

Kinase + -

Initiation: Add

ATP/Substrate mix. -

Incubation: Incubate for 60 min at RT.

-

Depletion: Add

ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -

Detection: Add

Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min. -

Read: Measure Luminescence (RLU).

-

Analysis: Plot RLU vs. log[DHK]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Ex Vivo Validation: Western Blotting Workflow

Confirm pathway inhibition in live cells (e.g., HepG2, A549).

Key Antibodies:

-

p-Akt (Ser473) - Cell Signaling #4060

-

p-mTOR (Ser2448) - Cell Signaling #5536

-

Total Akt / Total mTOR (Loading Controls)

-

HK2 (Mitochondrial vs. Cytosolic fractions)

Workflow Diagram:

Figure 2: Step-by-step Western Blot validation workflow.

Quantitative Data Summary

The following table summarizes key quantitative metrics for DHK and its analogs derived from the referenced literature.

| Metric | Value / Range | Context | Reference |

| Binding Energy ( | -8.11 kcal/mol | Docking to PI3K | [1, 5] |

| Cellular IC50 | 31.25 | A549 Lung Cancer Cells (Extract) | [2] |

| Kinase Selectivity | High (Class I PI3K) | Predicted via Hinge/Gatekeeper fit | [1, 4] |

| Metabolic Impact | >50% reduction | Glucose uptake in resistant cells | [3] |

References

-

Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool. National Institutes of Health (NIH). [Link]

-

Inhibition of Kinase Activity and In Vitro Downregulation of the Protein Kinases in Lung Cancer. National Institutes of Health (NIH). [Link]

-

Aromadendrin restores insulin-induced, PI3K-mediated Akt/PKB phosphorylation. ResearchGate. [Link]

-

Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking. National Institutes of Health (NIH). [Link]

-

Molecular docking of the selected flavonoids to PI3Kγ. ResearchGate. [Link]

Sources

The Intricate Dance of Structure and Activity: A Technical Guide to Dihydrokaempferol and its Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Dihydrokaempferol

Dihydrokaempferol, also known as aromadendrin, is a flavanonol, a subclass of flavonoids, characterized by a C2-C3 single bond in the C-ring, distinguishing it from its more unsaturated counterpart, kaempferol[1]. This structural nuance is a critical determinant of its unique physicochemical properties and biological activities. Found in a variety of medicinal plants and dietary sources, dihydrokaempferol and its naturally occurring glycosides have garnered significant attention for their therapeutic potential, exhibiting a spectrum of pharmacological effects including antioxidant, anti-inflammatory, and anticancer properties[2]. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the bioactivity of dihydrokaempferol and its glycosidic derivatives, offering a technical resource for researchers engaged in natural product chemistry and drug discovery.

The Core Moiety: Dihydrokaempferol's Structural Blueprint for Bioactivity

The fundamental dihydrokaempferol scaffold, a tetrahydroxyflavanone with hydroxyl groups at positions 3, 5, 7, and 4', is the foundation of its biological efficacy. The number and arrangement of these hydroxyl groups are paramount to its antioxidant capacity, primarily through their ability to donate hydrogen atoms and stabilize free radicals. The presence of the 3-hydroxyl group, in particular, is a key feature of the flavanonol subclass and contributes significantly to its radical scavenging activity.

Antioxidant Activity: A Tale of Hydroxyl Groups

The antioxidant potential of flavonoids is intricately linked to their structural features. For dihydrokaempferol, the key determinants are:

-

Hydroxyl Groups on the B-ring: The 4'-hydroxyl group on the B-ring is a significant contributor to antioxidant activity.

-

The 3-Hydroxyl Group: The hydroxyl group at the C3 position is crucial for radical scavenging.

-

The 5- and 7-Hydroxyl Groups: These groups on the A-ring also play a role in the overall antioxidant capacity.

Anti-inflammatory Effects: Modulating Cellular Pathways

Dihydrokaempferol has demonstrated potent anti-inflammatory effects, primarily by intervening in key signaling cascades. A critical mechanism is the modulation of the Keap1/Nrf2 pathway. Dihydrokaempferol can promote the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress-induced inflammation.

Anticancer Potential: A Multi-pronged Attack

The anticancer activity of dihydrokaempferol is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. One of the key mechanisms involves the upregulation of the NF-kB and MAPK signaling pathways, which, in the context of certain cancers like malignant melanoma, can paradoxically lead to the inhibition of cell migration and invasion and the induction of apoptosis[3].

The Influence of Glycosylation: A Double-Edged Sword

In nature, dihydrokaempferol frequently exists as glycosides, with one or more sugar moieties attached to its core structure. Glycosylation, the enzymatic attachment of sugars, significantly alters the molecule's polarity, solubility, and bioavailability, which in turn profoundly impacts its biological activity. The type of sugar, its point of attachment, and the nature of the glycosidic bond (O- or C-glycoside) are all critical factors.

Glycosylation and Bioavailability

Glycosylation generally increases the water solubility of flavonoids, which can be advantageous for their absorption and distribution in biological systems. However, the bulky sugar moiety can also hinder the molecule's ability to interact with its target sites. Often, flavonoid glycosides act as prodrugs, requiring enzymatic hydrolysis by gut microbiota or enzymes in the intestinal wall to release the more active aglycone (dihydrokaempferol) for absorption.

Impact on Bioactivity: A Comparative Analysis

Numerous studies have compared the bioactivity of flavonoid aglycones with their corresponding glycosides, and a general trend has emerged:

-

Antioxidant Activity: The aglycone, dihydrokaempferol, often exhibits superior in vitro antioxidant activity compared to its glycosides. The glycosylation of a hydroxyl group, particularly the 3-OH or 4'-OH, can mask its radical-scavenging ability. For instance, a study comparing kaempferol and its glycosides found that the aglycone had the highest free radical scavenging activity[4].

-

Anti-inflammatory Activity: Similar to antioxidant activity, the aglycone tends to be a more potent anti-inflammatory agent in in vitro models. The unencumbered hydroxyl groups are better able to interact with the molecular targets in inflammatory pathways.

-

Anticancer Activity: The anticancer potency of dihydrokaempferol is often diminished upon glycosylation in in vitro cell-based assays. For example, dihydrokaempferol-4'-O-glucopyranoside has shown significant anticancer activity against the HepG-2 cell line, but direct comparative studies with the aglycone are needed to definitively establish superiority[2][5].

The position of glycosylation is a key determinant of the resulting bioactivity. Glycosylation at the 3-position is common and can significantly reduce activity, as this hydroxyl group is often crucial for interaction with biological targets. Glycosylation at the 7-position may have a less detrimental effect on activity.

Quantitative Bioactivity Data

The following table summarizes representative quantitative data on the bioactivity of dihydrokaempferol and related compounds. It is important to note that IC50 values can vary depending on the specific experimental conditions.

| Compound | Assay | Cell Line/System | IC50 Value | Reference |

| Dihydrokaempferol | Antioxidant (DPPH) | Cell-free | Potent scavenging | [2] |

| Dihydrokaempferol-4'-O-glucopyranoside | Anticancer (Cytotoxicity) | HepG-2 | Significant activity | [2][5] |

| Kaempferol | Anticancer (MTT) | HepG2 | 30.92 µM | [4] |

| Kaempferol | Anticancer (MTT) | CT26 | 88.02 µM | [4] |

| Kaempferol | Anticancer (MTT) | B16F1 | 70.67 µM | [4] |

| Kaempferol-3-O-rhamnoside | Anticancer (MTT) | HepG2 | > 100 µM | [4] |

| Kaempferol-7-O-glucoside | Anticancer (MTT) | HepG2 | > 100 µM | [4] |

| Kaempferol-3-O-rutinoside | Anticancer (MTT) | HepG2 | > 100 µM | [4] |

| Kaempferol-3-O-glucoside | Antioxidant (DPPH) | Cell-free | 13.41 ± 0.64 µg/mL | [6] |

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of dihydrokaempferol and its glycosides.

Extraction and Isolation of Dihydrokaempferol and its Glycosides

A general workflow for the extraction and isolation of these compounds from plant material is outlined below. The choice of solvents and chromatographic conditions may need to be optimized depending on the specific plant matrix.

Step-by-Step Protocol:

-

Extraction: Macerate the dried and powdered plant material with 60-95% ethanol at room temperature for 24-48 hours[7]. Repeat the extraction process to ensure maximum yield.

-

Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

-

Column Chromatography: Subject the desired fraction (typically the ethyl acetate or n-butanol fraction for flavonoids) to column chromatography.

-

Silica Gel Chromatography: Use a gradient of solvents, such as chloroform-methanol or petroleum ether-ethyl acetate, to separate compounds based on polarity[8].

-

Sephadex LH-20 Chromatography: This is effective for separating flavonoids and can be used with methanol as the mobile phase.

-

MCI Gel Chromatography: A reversed-phase resin that can be eluted with a water-methanol gradient[7].

-

-

Purification: Collect the fractions from the column and monitor them by Thin Layer Chromatography (TLC). Combine the fractions containing the target compounds and further purify them using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are crucial for elucidating the structure of the aglycone and identifying the sugar moieties and their attachment points. The anomeric proton signal in the 1H NMR spectrum is characteristic of the sugar and its stereochemistry.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides the molecular weight of the compound. Tandem mass spectrometry (MS/MS) is used to observe the fragmentation pattern, which can reveal the sequence of sugar units and their linkage to the aglycone[9][10].

In Vitro Bioactivity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol[11].

-

Assay Procedure: In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution. For the control, add methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound[12].

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours[13][14].

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for another 24 hours[14][15].

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[16][17].

-

Measurement: After a short incubation period, measure the absorbance of the resulting colored azo dye at approximately 540 nm.

-

Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value can then be calculated.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Protocol:

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight[9][18].

-

Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of dihydrokaempferol and its glycosides is a complex interplay of hydroxylation patterns and the presence, position, and nature of sugar moieties. While the aglycone, dihydrokaempferol, often demonstrates superior bioactivity in in vitro settings, its glycosides may offer advantages in terms of solubility and bioavailability, acting as important prodrugs. A thorough understanding of these relationships is essential for the rational design and development of novel therapeutic agents based on this promising natural product scaffold.

Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head comparisons of the bioactivity of dihydrokaempferol with its various purified glycosides is crucial to definitively establish their relative potencies.

-

In Vivo Studies: Translating the in vitro findings into animal models is necessary to evaluate the pharmacokinetic profiles and in vivo efficacy of these compounds.

-

Synergistic Effects: Investigating the potential synergistic interactions of dihydrokaempferol and its glycosides with other natural compounds or conventional drugs could lead to more effective therapeutic strategies.

-

Synthetic Modifications: Exploring the synthesis of novel dihydrokaempferol derivatives and glycosides with optimized activity and bioavailability could unlock their full therapeutic potential.

By continuing to unravel the intricate structure-activity relationships of dihydrokaempferol and its glycosides, the scientific community can pave the way for the development of new and effective treatments for a range of human diseases.

References

- Adefegha, S. A., Oboh, G., Oyeleye, S. I., & Boligon, A. A. (2016). Antimicrobial and Antioxidant Properties of kaempferol-3-O-glucoside and 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one Isolated from the Leaves of Annona muricata (Linn.). Journal of Advances in Medical and Pharmaceutical Sciences, 1-10.

- Akinwumi, K. F., Olofinsan, K. A., & Oboh, G. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Taibah University for Science, 10(6), 841-848.

- Chen, J., Li, S., Wang, T., Cao, X., & Wang, J. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PloS one, 13(5), e0197563.

- Chunhakant, S., & Chaicharoenpong, C. (2021). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. Indian Journal of Pharmaceutical Sciences, 83(6), 1144-1154.

- D'Andrea, G. (2015). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 20(8), 13963-13982.

- El-Sayed, N. H., Awaad, A. S., Al-Othman, M. R., Al-Jaber, N. A., & Al-Qadasi, F. A. (2012). Validated HPTLC Method for Dihydrokaempferol-4'-O-glucopyranoside Quantitative Determination in Alcea Species.

- Garg, S. (2013). Does anyone know an easy protocol for DPPH assay?.

- Ghasemi, A. (2013). Nitric Oxide Assay?.

- Imran, M., Rauf, A., Shah, Z. A., Saeed, F., Imran, A., Arshad, M. U., ... & Mubarak, M. S. (2019). Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing. Molecules, 24(6), 1171.

- Abcam. (n.d.). MTT assay protocol.

- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.

- Park, H. Y., & Lee, K. W. (2020). Enhanced Antioxidant and Anti-Inflammatory Activities of Diospyros lotus Leaf Extract via Enzymatic Conversion of Rutin to Isoquercitrin. Antioxidants, 9(8), 733.

- Promega. (n.d.). Griess Reagent System Technical Bulletin TB229.

- PubChem. (n.d.). Dihydrokaempferol 3-O-glucoside.

- Subedi, L., & Lee, K. Y. (2019). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Molecules, 24(18), 3274.

- ATCC. (n.d.).

- BenchChem. (2025).

- Choi, J., Lee, D. H., & Kim, S. H. (2018). Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. Molecules, 23(11), 2933.

- Das, A., & Das, D. (2019). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Journal of Ethnopharmacology, 245, 112165.

- Li, C., Wang, M. H. (2017).

- Luo, H., Jiang, B., Li, B., Li, Z., & Chen, F. (2018). Anti-cancer effect of dihydrokaempferol in human malignant melanoma cell is mediated via inhibition of cell migration and invasion and up-regulation of NF-kB/MAPK signalling pathways. Bangladesh Journal of Pharmacology, 13(1), 16-24.

- Magalhães, L. M., Segundo, M. A., Reis, S., & Lima, J. L. (2006). A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry at high mass resolution. Rapid Communications in Mass Spectrometry, 20(24), 3707-3714.

- Patel, K., Singh, R. B., & Patel, D. K. (2021). Dietary Flavonoids: Cardioprotective Potential with Antioxidant Effects and Their Pharmacokinetic, Toxicological and Therapeutic Concerns. Molecules, 26(11), 3270.

- Perez-Vizcaino, F., & Duarte, J. (2010). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 48(10), 785-790.

- Sharma, O. P., & Bhat, T. K. (2009). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Food Chemistry, 115(4), 1295-1300.

- Sigma-Aldrich. (n.d.). Nitric Oxide Assay Kit.

- Srilakshmi, P., & Sridhar, M. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 71-76.

- Sun, G. Y., Chen, K. M., & Wu, J. Y. (2018). Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases. Journal of Functional Foods, 47, 302-312.

- Tan, A. C., Konczak, I., Sze, D. M. Y., & Ramzan, I. (2011). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(11), 2012-2022.

- Wang, Y., & Chen, S. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.

- Ward, J. L., & De Gara, L. (2017). Glycosylation increases active site rigidity leading to improved enzyme stability and turnover. The FEBS journal, 284(16), 2684-2696.

- Weng, J. R., & Yen, G. C. (2012). Extraction, Isolation and Purification of Kaempferol from Cassia fistula L. Flowers. Journal of Agricultural and Food Chemistry, 60(3), 823-829.

- Williams, D. J., Edwards, D., & Pun, S. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(10), 865-870.

- Wulandari, R., & Susanti, H. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical Sciences and Research, 9(7), 2895-2901.

- Yagi, A., & Uchiyama, N. (2005). Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode. Analytical Biochemistry, 347(2), 254-263.

- Zhang, Y., & Chen, J. (2020). Isolation of Kaempferol from Vietnamese Ginkgo biloba Leaves by Preparative Column Chromatography. Asian Journal of Chemistry, 32(1), 183-186.

- Zhang, Y., & Chen, S. (2018).

- Zhang, Y., Li, X., & Chen, J. (2019). Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata. Natural Product Research, 33(14), 2046-2053.

- Zhang, Z., & Li, Y. (2019). Glycosylation influences activity, stability and immobilization of the feruloyl esterase 1a from Myceliophthora thermophila. Enzyme and Microbial Technology, 128, 109312.

- Zhao, L., & Zhang, H. (2018). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.

Sources

- 1. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validated HPTLC Method for Dihydrokaempferol-4'-O-glucopyranoside Quantitative Determination in Alcea Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Dihydrokaempferol 3-O-glucoside | C21H22O11 | CID 10478918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. promega.com [promega.com]

- 18. atcc.org [atcc.org]

Methodological & Application

HPLC method development for dihydrokaempferol quantification

Application Note: High-Resolution Quantification of Dihydrokaempferol (Aromadendrin) via RP-HPLC-DAD

Abstract

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of Dihydrokaempferol (DHK), also known as Aromadendrin. Unlike its oxidized counterpart Kaempferol, DHK lacks the C2-C3 double bond, significantly altering its UV absorption profile and retention behavior. This guide addresses the critical challenge of resolving DHK from structurally related flavonoids in complex plant matrices. The method utilizes a C18 stationary phase with a specific acid-modified mobile phase to ensure peak symmetry and precise quantification at 290 nm.

Introduction & Scientific Rationale

Dihydrokaempferol (DHK) is a flavanonol intermediate in the flavonoid biosynthesis pathway. It serves as a precursor to anthocyanins and flavonols (like kaempferol). Accurate quantification is critical in pharmacokinetic studies and quality control of botanical drugs (e.g., Cuscuta chinensis, Sideritis spp., and Pinus spp.).

The Analytical Challenge:

-

Chromophore Difference: While Kaempferol exhibits a strong Band I absorption at ~365 nm due to extended conjugation, DHK’s interrupted conjugation (saturated C2-C3 bond) results in a negligible Band I. DHK absorbs maximally in Band II, typically around 290–295 nm . Using standard flavonoid wavelengths (360 nm) will result in false negatives for DHK.

-

Separation Logic: DHK is more polar and has a non-planar 3D structure compared to the planar Kaempferol. Consequently, DHK elutes earlier than Kaempferol on reverse-phase columns.

Method Development Strategy

The following diagram illustrates the decision-making logic used to optimize this method, ensuring separation efficiency and sensitivity.

Figure 1: Strategic workflow for optimizing DHK analysis, highlighting critical decision points in wavelength and mobile phase selection.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

-

Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm). Note: A 250 mm column is recommended for complex extracts to maximize theoretical plates.

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

-

Standard: Dihydrokaempferol (Aromadendrin) reference standard (purity ≥ 98%).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of phenolic hydroxyls (pKa ~9), ensuring sharp peaks. |

| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength than methanol; provides lower backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |

| Column Temp | 30°C | Improves mass transfer kinetics and reproducibility. |

| Injection Vol | 10 µL | Standard volume; reduce to 5 µL if peak broadening occurs. |

| Detection | 290 nm (Ref 360 nm) | Critical: DHK has max absorption at ~290 nm. 360 nm is for Kaempferol. |

Gradient Elution Profile

This gradient is designed to elute the more polar DHK early while cleaning the column of late-eluting hydrophobic flavonoids (like Kaempferol and Quercetin).

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Initial Equilibration |

| 5.0 | 85 | 15 | Isocratic hold for polar impurities |

| 25.0 | 60 | 40 | Linear ramp (DHK elutes ~12-15 min) |

| 30.0 | 10 | 90 | Column Wash (Elutes Kaempferol) |

| 35.0 | 10 | 90 | Wash Hold |

| 35.1 | 90 | 10 | Re-equilibration |

| 40.0 | 90 | 10 | End of Run |

Sample Preparation Protocol

Proper extraction is vital to prevent degradation. DHK is susceptible to oxidation; therefore, high temperatures should be avoided.

Figure 2: Optimized sample preparation workflow minimizing thermal degradation.

Step-by-Step:

-

Grinding: Pulverize dried plant material to a fine powder (pass through #60 mesh).

-

Extraction: Accurately weigh 1.0 g of powder into a 50 mL centrifuge tube. Add 10 mL of 80% Methanol (aq).

-

Sonication: Sonicate for 30 minutes. Crucial: Maintain water bath temperature below 40°C to prevent oxidation of DHK to Kaempferol.

-

Clarification: Centrifuge at 5000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial (amber protects from photo-oxidation).

Method Validation Parameters (ICH Guidelines)

The following acceptance criteria should be met to ensure the method is "fit for purpose."

| Parameter | Acceptance Criteria | Experimental Procedure |

| Specificity | Resolution (Rs) > 1.5 | Verify separation between DHK and Kaempferol (add Kaempferol spike if necessary). |

| Linearity | R² > 0.999 | 5-point calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL). |

| Precision (Repeatability) | RSD < 2.0% | 6 injections of the same standard solution (25 µg/mL). |

| Accuracy (Recovery) | 95% - 105% | Spike samples with known DHK amount at 80%, 100%, and 120% levels. |

| LOD / LOQ | S/N > 3 / S/N > 10 | Calculated from the standard deviation of the response and slope. |

Troubleshooting "From the Bench"

-

Issue: Peak Tailing.

-

Cause: Secondary interactions with silanol groups.

-

Fix: Ensure the column is "end-capped." Increase acid modifier concentration to 0.1% or 0.2% if using acetic acid.

-

-

Issue: DHK Peak Area Decreasing Over Time.

-

Cause: Oxidation of DHK to Kaempferol in the autosampler.

-

Fix: Keep autosampler temperature at 4°C. Ensure samples are in amber vials.

-

-

Issue: Co-elution with Kaempferol.

-

Cause: Gradient slope too steep.

-

Fix: Decrease the %B ramp rate between 10-20 minutes. DHK elutes earlier; ensure the initial organic phase is low (10-15%).

-

References

-

Zhang, Y., et al. (2022). Box–Behnken Design Based Development of UV-Reversed Phase High Performance Liquid Chromatographic Method for Determination of Ascorbic Acid in Tablet Formulations. MDPI. Available at: [Link]

-

Telange, D. R. (2015).[1] Development and Validation of UV Spectrophotometric Method for the Estimation of Kaempferol. ResearchGate. Available at: [Link]

-

Moghaddam, G., et al. (2012). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. ResearchGate. Available at: [Link]

-

Olszewska, M. (2008).[2] Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species. PubMed. Available at: [Link]

Sources

- 1. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]

- 2. Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Solvent Systems for Thin-Layer Chromatography of Dihydrokaempferol (Aromadendrin)

[1]

Executive Summary

Dihydrokaempferol (DHK), also known as Aromadendrin, is a bioactive flavanonol often co-occurring with its unsaturated analogue, Kaempferol.[1] Separating these two species is analytically challenging due to their structural similarity—DHK differs only by the saturation of the C2-C3 bond. This guide details a validated Thin-Layer Chromatography (TLC) workflow, prioritizing solvent systems capable of resolving DHK from structurally related flavonoids. We recommend a Toluene:Ethyl Acetate:Formic Acid gradient for aglycones and a polar Ethyl Acetate:Methanol:Water system for glycosides.[1]

Physicochemical Basis of Separation

Structural Considerations

To select the correct mobile phase, one must understand the analyte's interaction with the stationary phase (Silica Gel 60 F

-

Analyte: Dihydrokaempferol (3,5,7,4'-tetrahydroxyflavanone).[1]

-

Polarity Profile: Moderate to High.[1] The presence of four hydroxyl groups creates strong hydrogen bonding potential with surface silanols.

-

Conformational Flexibility: Unlike the planar Kaempferol, DHK possesses a chiral center at C2 and C3, adopting a "sofa" or half-chair conformation. This steric bulk affects its migration rate (R

) differently than planar flavonols in adsorption chromatography.[1]

Stationary Phase Selection

Mobile Phase Optimization

We define two primary solvent systems based on the "Trappe Eluotropic Series" to target different purity levels of DHK.

System A: The "Resolution" System (Aglycone Focus)

-

Composition: Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1 v/v/v)[1]

-

Mechanism: Toluene suppresses the ionization of phenolic protons, while Ethyl Acetate provides the elution power. Formic acid is critical; it protonates the phenolic hydroxyls, preventing "tailing" caused by the ionization of the acidic phenols on the silica surface.

-

Application: Ideal for separating DHK from Kaempferol and Quercetin.[1]

-

Expected R

: 0.40 – 0.55 (DHK typically migrates slightly faster or slower than Kaempferol depending on chamber saturation, but separation is distinct).

System B: The "Screening" System (Glycoside/Crude Extract Focus)

-

Composition: Ethyl Acetate : Methanol : Water : Acetic Acid (30 : 5 : 4 : 0.15 v/v/v/v)[1][3][4][5]

-

Mechanism: A highly polar system designed to break strong adsorption of glycosylated forms (e.g., DHK-4'-O-glucoside).[1]

-

Application: Used when analyzing crude plant extracts (e.g., Alcea rosea or Silybum marianum) where DHK is present as a glycoside.[1][5]

-

Expected R

: 0.30 – 0.60 for glycosides; Aglycones will migrate near the solvent front.

Table 1: Comparative Solvent System Performance

| System | Composition (v/v) | Target Analyte Form | Polarity | Resolution Power |

| A | Toluene : EtOAc : Formic Acid (5:4:[1]1) | Aglycone (Free DHK) | Low-Medium | High (Sharp bands) |

| B | EtOAc : MeOH : H | Glycosides | High | Medium (Good for mixtures) |

| C | Chloroform : Methanol (90:[1]10) | Aglycone (Alternative) | Medium | Low (Often causes tailing) |

| D | n-Hexane : EtOAc (4:[1]6) | Aglycone (Lipophilic) | Low | Medium (Good for pre-cleaning) |

Visualization & Derivatization Protocols

DHK is a flavanonol, which reacts differently than flavonols (Kaempferol).[1]

Method 1: UV Direct Detection (Non-Destructive)[1]

-

UV 254 nm: DHK appears as a dark spot (fluorescence quenching).[1]

-

UV 366 nm: DHK may show faint intrinsic fluorescence (often dull purple or blue depending on pH).[1]

Method 2: Aluminum Chloride (AlCl ) – Specificity[1]

-

Reagent: 1% AlCl

in Ethanol. -

Procedure: Spray plate, dry, view under UV 366 nm.[1]

-

Result: DHK forms a complex via the C3-OH and C4-Keto group.[1]

Method 3: Natural Products - PEG Reagent (Neu's Reagent)[1]

Detailed Experimental Protocol

Step 1: Sample Preparation[4]

-

Standard: Dissolve 1 mg DHK reference standard in 1 mL Methanol (HPLC grade).

-

Extract: Dissolve 10 mg crude extract in 1 mL Methanol. Sonicate for 5 mins. Filter through 0.45 µm PTFE filter.[1]

Step 2: Plate Layout & Application

-

Plate: Merck Silica Gel 60 F

(20 x 10 cm).[1][4] -

Application: Apply 5 µL of sample and standard as bands (6 mm width), not spots. Banding improves resolution by reducing diffusion.[1]

-

Spacing: Keep bands 10 mm from the bottom edge and 10 mm apart.

Step 3: Development (Chamber Saturation)[1]

-

Critical Step: Line a twin-trough chamber with filter paper.[1]

-